Mésylate d'Apatinib

Vue d'ensemble

Description

YN-968D1, also known as apatinib mesylate, is a novel and selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase. This compound has demonstrated potent activity both in vitro and in vivo, making it a promising candidate for cancer therapy. It is primarily used to inhibit angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .

Applications De Recherche Scientifique

YN-968D1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and the mechanisms of angiogenesis inhibition.

Biology: Investigated for its effects on cellular processes such as proliferation, migration, and tube formation in endothelial cells.

Medicine: Primarily used in cancer research to inhibit tumor growth and metastasis. .

Industry: Utilized in the development of new therapeutic agents targeting angiogenesis and related pathways.

Mécanisme D'action

YN-968D1 exerts its effects by selectively inhibiting the phosphorylation of vascular endothelial growth factor receptor-2, which is a key regulator of angiogenesis. By blocking this receptor, YN-968D1 effectively inhibits the proliferation, migration, and tube formation of endothelial cells, thereby preventing the formation of new blood vessels that supply nutrients to tumors. This inhibition leads to reduced tumor growth and metastasis .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Apatinib Mesylate plays a significant role in biochemical reactions by inhibiting the activity of VEGFR-2. This inhibition prevents the binding of vascular endothelial growth factor (VEGF) to its receptor, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and new blood vessel formation. Apatinib Mesylate also mildly inhibits other tyrosine kinases such as c-Kit and c-SRC . The interactions between Apatinib Mesylate and these biomolecules are primarily based on its ability to bind to the ATP-binding site of the receptor tyrosine kinases, thereby preventing their activation and subsequent signaling.

Cellular Effects

Apatinib Mesylate exerts various effects on different types of cells and cellular processes. In endothelial cells, it inhibits proliferation and migration, leading to reduced angiogenesis. In cancer cells, Apatinib Mesylate induces apoptosis and inhibits cell proliferation by blocking the VEGF signaling pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it downregulates the expression of genes involved in angiogenesis and cell survival, thereby promoting apoptosis and inhibiting tumor growth .

Molecular Mechanism

The molecular mechanism of Apatinib Mesylate involves its selective inhibition of VEGFR-2. By binding to the ATP-binding site of VEGFR-2, Apatinib Mesylate prevents the receptor’s phosphorylation and activation, thereby blocking the downstream signaling pathways that promote angiogenesis . This inhibition leads to reduced endothelial cell proliferation, migration, and new blood vessel formation. Additionally, Apatinib Mesylate mildly inhibits other tyrosine kinases such as c-Kit and c-SRC, further contributing to its anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apatinib Mesylate have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory effects on VEGFR-2 over extended periods . Long-term studies have shown that Apatinib Mesylate can sustain its anti-tumor effects, leading to prolonged inhibition of tumor growth and angiogenesis . Some degradation of the compound may occur over time, which could potentially reduce its efficacy .

Dosage Effects in Animal Models

The effects of Apatinib Mesylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, Apatinib Mesylate can induce adverse effects such as hypertension, proteinuria, and decreased white blood cell count . These toxic effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .

Metabolic Pathways

Apatinib Mesylate is involved in several metabolic pathways, primarily those related to its role as a tyrosine kinase inhibitor. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of Apatinib Mesylate, converting it into various metabolites that are subsequently excreted from the body . The metabolic pathways of Apatinib Mesylate also involve interactions with cofactors such as NADPH, which are essential for its biotransformation .

Transport and Distribution

Apatinib Mesylate is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can be absorbed into the bloodstream, where it binds to plasma proteins and is transported to different tissues . Within cells, Apatinib Mesylate interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tumor tissues, where it exerts its anti-tumor effects by inhibiting angiogenesis and promoting apoptosis .

Subcellular Localization

The subcellular localization of Apatinib Mesylate is primarily within the cytoplasm, where it interacts with receptor tyrosine kinases such as VEGFR-2 . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors to exert its inhibitory effects . Additionally, Apatinib Mesylate may undergo post-translational modifications that affect its localization and activity, further modulating its anti-tumor effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of YN-968D1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of various organic reagents and catalysts to achieve the desired molecular structure .

Industrial Production Methods

Industrial production of YN-968D1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The compound is then formulated into an oral dosage form for clinical use .

Analyse Des Réactions Chimiques

Types of Reactions

YN-968D1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Comparaison Avec Des Composés Similaires

YN-968D1 is unique in its high selectivity and potency as a vascular endothelial growth factor receptor-2 inhibitor. Similar compounds include:

Sorafenib: Another tyrosine kinase inhibitor used in cancer therapy, but with a broader target profile.

Sunitinib: A multitargeted receptor tyrosine kinase inhibitor with applications in renal cell carcinoma and gastrointestinal stromal tumors.

Cediranib: A potent inhibitor of vascular endothelial growth factor receptors with similar applications in cancer therapy .

Compared to these compounds, YN-968D1 has shown superior efficacy in preclinical models and a more favorable toxicity profile, making it a promising candidate for further clinical development .

Propriétés

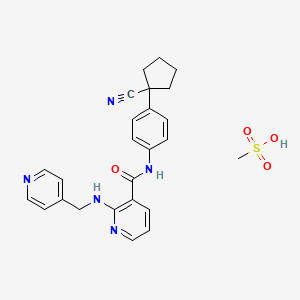

IUPAC Name |

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJROXRIVQPKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153427 | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218779-75-9 | |

| Record name | Apatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOCERANIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Apatinib Mesylate is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. [] It exhibits potent inhibitory activity against VEGFR-2 with an IC50 of approximately 1 nM. []

A: Apatinib Mesylate primarily blocks the signaling pathway activated when Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2. [] This binding typically triggers angiogenesis, a crucial process for tumor growth and metastasis. [] By inhibiting VEGFR-2, Apatinib Mesylate effectively disrupts tumor angiogenesis, thereby limiting tumor development and spread. [, ]

A: Although highly selective for VEGFR-2, Apatinib Mesylate also exhibits weaker inhibitory effects on other tyrosine kinases, including Platelet-Derived Growth Factor Receptor-beta (PDGFR-β), c-Kit, and c-Src. [] These kinases are also implicated in tumor pathogenesis, and their inhibition may contribute to the overall anti-tumor effects of Apatinib Mesylate. []

A: Apatinib Mesylate has been shown to inhibit tumor cell proliferation, migration, and invasion, both in vitro and in vivo. [, ] It induces cell cycle arrest and promotes apoptosis in tumor cells. [] Additionally, Apatinib Mesylate can reverse P-glycoprotein (ABCB1) and ABCG2-mediated multidrug resistance in drug-resistant solid tumor cells by inhibiting their transport function. []

ANone: This information can be found in publications related to the chemical synthesis and characterization of Apatinib Mesylate. The research papers provided focus on the pharmacological aspects and do not delve into the specific details of its chemical structure.

ANone: While spectroscopic data is crucial for compound characterization, this information is not detailed within the provided research papers. It's recommended to consult specialized databases or publications focusing on the chemical characterization of Apatinib Mesylate.

A: Research has identified several polymorphs and hydrates of Apatinib Mesylate, including two anhydrous polymorphs (I and II) and hydrates (HA and HB). [] These forms exhibit varying stability and properties. For instance, Form HA has been identified as the most thermodynamically stable form. [] Additionally, studies have explored humidity-induced single-crystal-to-single-crystal (SCTSC) transformations in Apatinib Mesylate solvates. [] These findings highlight the importance of controlling environmental factors like moisture and temperature during manufacturing and storage to ensure drug stability.

A: Researchers have investigated liposomal formulations of Apatinib Mesylate (Lipo-Apa) to improve its delivery and efficacy. [] Liposomes can enhance drug solubility, protect the drug from degradation, and facilitate targeted delivery to tumor tissues.

A: A two-dimensional liquid chromatography (2D-LC) method has been developed and validated for accurately quantifying Apatinib Mesylate plasma concentrations. [] This method offers several advantages, including simplicity, convenience, accuracy, and robustness. []

A: Apatinib Mesylate is administered orally. [, ]

A: Apatinib Mesylate undergoes extensive metabolism in the liver, primarily by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1. [] The primary metabolic pathways include Eand Z-cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25N-oxidation, 16-hydroxylation, dioxygenation, and O-glucuronidation after 3-hydroxylation. [] Apatinib Mesylate is primarily excreted in feces, with approximately 59% of the administered dose recovered unchanged in feces. [] Only a small fraction of the drug is excreted unchanged in urine. []

A: Preclinical studies have demonstrated the antitumor efficacy of Apatinib Mesylate in various human tumor xenograft models, including gastric cancer. [] A Phase III clinical trial showed that Apatinib Mesylate significantly prolonged overall survival (OS) by a median of 55 days and progression-free survival (PFS) by 25 days compared with placebo in patients with chemotherapy-refractory metastatic gastric cancer. []

A: Besides gastric cancer, Apatinib Mesylate has shown promising clinical activity in various other cancers, including advanced non-small cell lung cancer (NSCLC) [, , , ], hepatocellular carcinoma (HCC), [, , ], breast cancer [, , ], colorectal cancer [, ], ovarian cancer [, ], and malignant melanoma. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea](/img/structure/B1193488.png)

![analogue 55f [PMID: 11472217]](/img/structure/B1193489.png)

![(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium](/img/structure/B1193491.png)

![2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1193503.png)